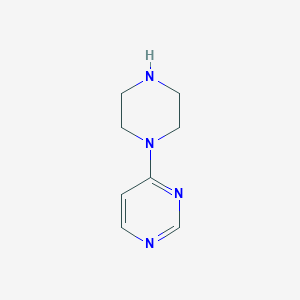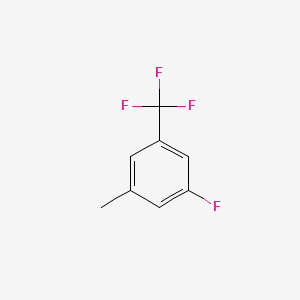
4-(Piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
4-(Piperazin-1-yl)pyrimidine is an organic compound characterized by a pyrimidine ring bonded to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases .
Mécanisme D'action
Mode of Action
As an antagonist of the α2-adrenergic receptor, 4-(Piperazin-1-yl)pyrimidine binds to the receptor and prevents its activation by endogenous agonists . This can lead to increased neurotransmitter release.
Biochemical Pathways
Given its activity on the α2-adrenergic and 5-ht1a receptors, it’s likely to influence the adrenergic and serotonergic neurotransmission pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, sleep, and cognition.
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption , suggesting that this compound may also be well-absorbed. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, its antagonistic action on the α2-adrenergic receptor could lead to increased release of neurotransmitters, potentially affecting mood and cognition . Its partial agonistic action on the 5-HT1A receptor could also have effects on mood and anxiety .
Analyse Biochimique
Biochemical Properties
4-(Piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, which are essential for cognitive functions. Additionally, this compound has been shown to interact with other proteins and receptors, such as serotonin receptors, influencing neurotransmission and mood regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance synaptic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive functions. Furthermore, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. This compound also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It is susceptible to degradation under extreme pH conditions or in the presence of certain enzymes. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including enhanced synaptic plasticity and improved cognitive performance in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention. At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and receptors, leading to unintended cellular responses. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can influence cellular processes. The localization and accumulation of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate gene expression and cellular responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound often employ parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
4-(Piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.
Uniqueness: 4-(Piperazin-1-yl)pyrimidine stands out due to its balanced pharmacokinetic properties and its potential for selective enzyme inhibition, making it a promising candidate for drug development .
Propriétés
IUPAC Name |
4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYFXRCWSZCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592770 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-52-0 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-(piperazin-1-yl)pyrimidine derivatives interact with Akt and what are the downstream effects of this interaction?
A1: One study [] investigated this compound derivatives as ATP-competitive inhibitors of Akt, an enzyme involved in cell signaling pathways regulating cell growth, proliferation, and survival. While the exact binding interactions were not fully elucidated in this specific paper, the competitive nature suggests these derivatives likely occupy the ATP binding site within Akt, preventing ATP binding and subsequent phosphorylation activity. Inhibiting Akt can disrupt downstream signaling cascades involved in tumorigenesis, making it a target for cancer therapies.
Q2: How does modifying the structure of this compound derivatives affect their activity as Akt inhibitors?
A2: Researchers employed 3D-QSAR modeling (CoMFA and CoMSIA) to understand the relationship between the structure of this compound derivatives and their Akt inhibitory activity []. They found that the electrostatic, hydrophobic, and hydrogen bond donor properties of substituents on the scaffold significantly influence inhibitory potency. By analyzing these models, they designed new derivatives predicted to have improved activity, demonstrating the power of SAR studies in drug discovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)


![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)
![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
